molecular formula C18H27NO3 B12802166 Q7Y0Exs7GL CAS No. 1583277-34-2

Q7Y0Exs7GL

Cat. No.: B12802166
CAS No.: 1583277-34-2
M. Wt: 308.4 g/mol
InChI Key: NNGHNWCGIHBKHE-NPPLBYTGSA-N
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Description

The compound Q7Y0Exs7GL D3-9-O-desmethyl-α-dihydrotetrabenazine , is a racemic molecule with the molecular formula C18H27NO3 . This compound is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D3-9-O-desmethyl-α-dihydrotetrabenazine involves multiple steps, starting from the parent compound tetrabenazine. The key steps include the selective demethylation of the 9-O-methyl group and the reduction of the α-carbon. The reaction conditions typically involve the use of strong acids or bases and specific catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

D3-9-O-desmethyl-α-dihydrotetrabenazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

D3-9-O-desmethyl-α-dihydrotetrabenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of D3-9-O-desmethyl-α-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, thereby decreasing their release into the synaptic cleft. This leads to a reduction in hyperkinetic movements and other symptoms associated with movement disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D3-9-O-desmethyl-α-dihydrotetrabenazine is unique due to its specific demethylation and reduction, which result in distinct pharmacological properties compared to its parent compound and other derivatives. Its unique structure allows for targeted studies on the effects of these modifications on VMAT inhibition and neurotransmitter dynamics .

Properties

CAS No.

1583277-34-2

Molecular Formula

C18H27NO3

Molecular Weight

308.4 g/mol

IUPAC Name

(2R,3R,11bR)-3-(2-methylpropyl)-10-(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1/i3D3

InChI Key

NNGHNWCGIHBKHE-NPPLBYTGSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2CCN3C[C@H]([C@@H](C[C@@H]3C2=C1)O)CC(C)C)O

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O

Origin of Product

United States

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